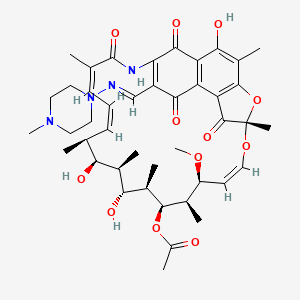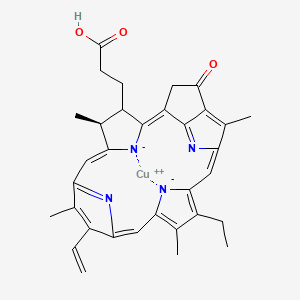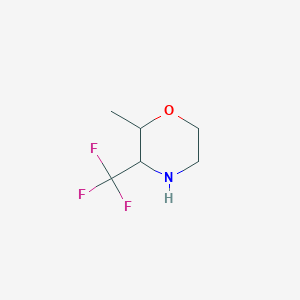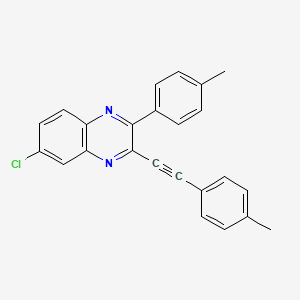
Rifampin quinone (50 MG)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rifampin quinone is a derivative of rifampin, an antibiotic widely used in the treatment of tuberculosis and other bacterial infections. Rifampin quinone is formed through the oxidation of rifampin and retains some of its parent compound’s antibacterial properties. This compound is of interest due to its potential enhanced efficacy and reduced resistance compared to rifampin.
準備方法
Synthetic Routes and Reaction Conditions
Rifampin quinone is synthesized from rifampin through an oxidation process. The typical synthetic route involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction is carried out in an organic solvent like acetonitrile at a specific temperature to ensure the complete conversion of rifampin to rifampin quinone .
Industrial Production Methods
In industrial settings, the production of rifampin quinone follows a continuous flow synthesis approach. This method involves the use of microreactors to enhance the efficiency and yield of the reaction. The process starts with rifamycin S and tert-butylamine, followed by oxidation to form rifampin quinone. This method is advantageous due to its scalability and cost-effectiveness .
化学反応の分析
Types of Reactions
Rifampin quinone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert rifampin quinone back to rifampin.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinone structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of rifampin quinone, each with distinct chemical and biological properties .
科学的研究の応用
Rifampin quinone has several scientific research applications:
Chemistry: Used as a model compound to study quinone chemistry and redox reactions.
Biology: Investigated for its potential to modulate biological pathways and its interactions with cellular components.
Medicine: Explored for its enhanced antibacterial properties and potential use in treating drug-resistant bacterial infections.
Industry: Utilized in the development of new antibiotics and as a reference standard in pharmaceutical quality control
作用機序
Rifampin quinone exerts its effects by inhibiting bacterial DNA-dependent RNA polymerase, similar to rifampin. It forms a stable complex with the enzyme, preventing the transcription of bacterial DNA into RNA. This inhibition leads to the suppression of bacterial growth and replication. The molecular targets include the β subunit of RNA polymerase, and the pathways involved are primarily related to transcription and translation .
類似化合物との比較
Similar Compounds
Rifampin: The parent compound with similar antibacterial properties.
Rifapentine: Another rifamycin derivative with a longer half-life.
Rifabutin: Used in the treatment of tuberculosis in HIV-infected patients.
Uniqueness
Rifampin quinone is unique due to its enhanced stability and reduced susceptibility to bacterial resistance compared to rifampin. Its ability to undergo various chemical modifications also makes it a versatile compound for research and development .
特性
分子式 |
C43H56N4O12 |
|---|---|
分子量 |
820.9 g/mol |
IUPAC名 |
[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C43H56N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-51H,15-18H2,1-10H3,(H,45,55)/b12-11-,19-14-,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 |
InChIキー |
IHHAOHNZEKYBLG-YOPQJBRCSA-N |
異性体SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)/C=N/N5CCN(CC5)C)\C |
正規SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C=NN5CCN(CC5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl N-[(2Z)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate](/img/structure/B12340146.png)
![1,1'-Biphenyl, 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro-](/img/structure/B12340151.png)
![(Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid](/img/structure/B12340154.png)


![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxyiminoethanethioamide](/img/structure/B12340185.png)
![N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B12340194.png)
![Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]-](/img/structure/B12340198.png)


![3a,4,5,6,7,8-hexahydro-2H-pyrazolo[3,4-d]azepin-3-one](/img/structure/B12340210.png)

![N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate](/img/structure/B12340215.png)
